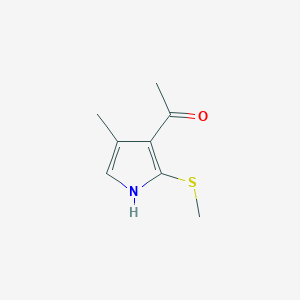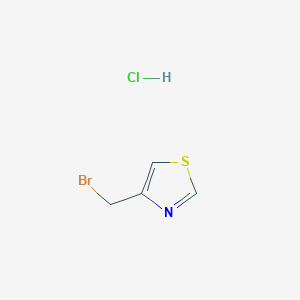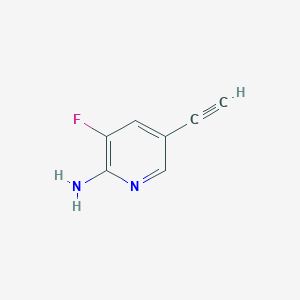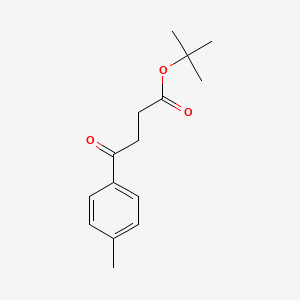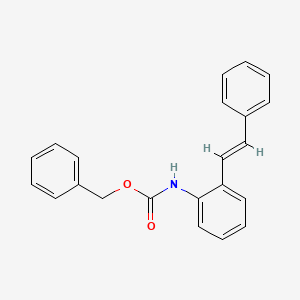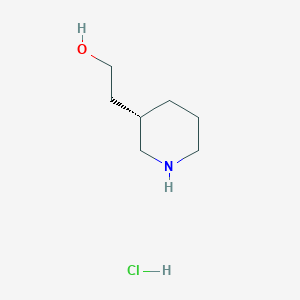
(1R,4S)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(1R,4S)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol” is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: C₁₅H₂₆O
Molecular Weight: 222.37 g/mol
IUPAC Name: (1R,4S,4aR,8aS)-4-Isopropyl-1,6-dimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-ol
准备方法
Industrial Production: As of now, there is no established industrial-scale production method for this compound. Its rarity and complex structure likely contribute to this limitation.
化学反应分析
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various functional groups.
Reduction: Reduction reactions could yield different stereoisomers or derivatives.
Substitution: Substituent modifications may occur at the isopropyl group or the hydroxyl groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products: The specific products resulting from these reactions would depend on the reaction conditions and stereochemistry.
科学研究应用
Chemistry:
Chiral Synthesis: Researchers study this compound for its chiral properties and as a building block for other chiral molecules.
Natural Product Chemistry: It may be a precursor or intermediate in the synthesis of natural products.
Pharmacology: Investigating its potential as a drug candidate due to its unique structure.
Biological Activity: Assessing its effects on biological systems.
Flavor and Fragrance Industry: Some derivatives of this compound contribute to fragrances and flavors.
作用机制
The exact mechanism of action remains elusive. it likely interacts with specific receptors or enzymes, affecting cellular processes.
相似化合物的比较
While “(1R,4S)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol” is relatively rare, let’s highlight some similar compounds:
- τ-Muurolol
- α-Cadinol
- Naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S-cis)-
属性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC 名称 |
(1R,4S)-1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol |
InChI |
InChI=1S/C11H15NO3/c1-6-7-3-9(13)10(14)4-8(7)11(15)5-12(6)2/h3-4,6,11,13-15H,5H2,1-2H3/t6-,11-/m1/s1 |
InChI 键 |
GJZCADDNXVAAME-KSBSHMNSSA-N |
手性 SMILES |
C[C@@H]1C2=CC(=C(C=C2[C@@H](CN1C)O)O)O |
规范 SMILES |
CC1C2=CC(=C(C=C2C(CN1C)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole](/img/structure/B12860334.png)

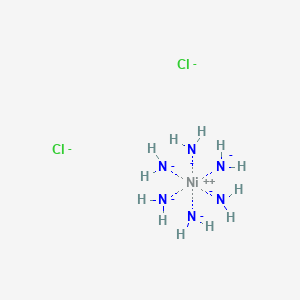
![2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12860338.png)
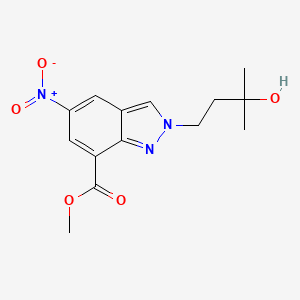
![1-(2'-Fluoro[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12860351.png)
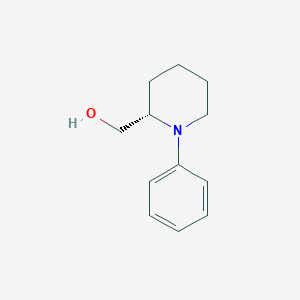
![1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)pyrrolidine-2,5-dione](/img/structure/B12860367.png)
